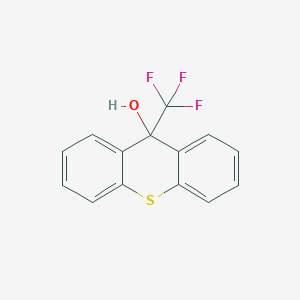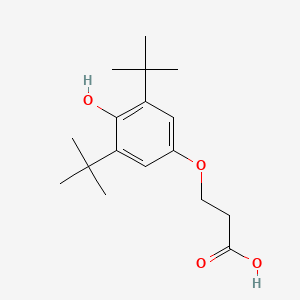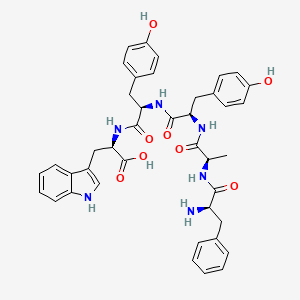
3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexylmethoxy group, a methanesulfonyl group, and a thiazole ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group under specific conditions.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylmethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include enzyme inhibition or receptor modulation, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler compound with a similar sulfonyl group.
Cyclohexylmethanol: Shares the cyclohexylmethoxy group but lacks the thiazole ring.
Thiazole-4-carboxamide: Contains the thiazole ring and carboxamide group but lacks the other functional groups.
Uniqueness
3-(Cyclohexylmethoxy)-5-(methanesulfonyl)-1,2-thiazole-4-carboxamide stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple scientific fields highlight its versatility.
Propiedades
Número CAS |
651305-71-4 |
|---|---|
Fórmula molecular |
C12H18N2O4S2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
3-(cyclohexylmethoxy)-5-methylsulfonyl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H18N2O4S2/c1-20(16,17)12-9(10(13)15)11(14-19-12)18-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H2,13,15) |
Clave InChI |
XAJLVUBHDNACBF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=C(C(=NS1)OCC2CCCCC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Acetylphenyl)-2-[(3-ethyl-2,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B12592232.png)
![[(4-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}phenyl)methylidene]propanedinitrile](/img/structure/B12592243.png)
![Ethyl 2-fluoropyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B12592245.png)




![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)

![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

